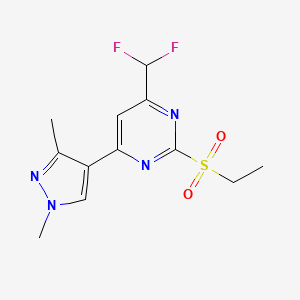

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N4O2S/c1-4-21(19,20)12-15-9(5-10(16-12)11(13)14)8-6-18(3)17-7(8)2/h5-6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIVTKFVQCYDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents like difluoromethyl bromide under basic conditions.

Attachment of the Pyrazolyl Moiety: The 1,3-dimethyl-1H-pyrazol-4-yl group is typically introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.

Incorporation of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoromethyl group can enhance the metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific biological targets.

Industry

In the agrochemical industry, this compound is studied for its potential as a pesticide or herbicide. Its structural features can be optimized to enhance its efficacy and selectivity against target pests or weeds.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolyl and ethylsulfonyl groups contribute to the overall pharmacophore.

Comparison with Similar Compounds

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethanesulfonyl)pyrimidine

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine

2-[4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

- Molecular Formula : C₁₃H₁₃F₂N₃O₂

- Molecular Weight : 281.26 g/mol .

- Key Differences: Fused pyrazolo-pyridine core instead of pyrimidine, altering aromatic conjugation and steric bulk. Applications: Not explicitly stated, but structural complexity suggests use in kinase inhibitors.

Tabulated Comparison of Key Properties

Research Findings and Implications

Pyrazole vs. Phenyl: Pyrazole-containing analogs exhibit higher nitrogen content, improving solubility and target-binding versatility compared to phenyl-substituted derivatives .

Metabolic Stability :

- Difluoromethyl (–CF₂H) groups reduce oxidative metabolism, as seen in analogs like 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine .

Commercial Viability :

- The target compound’s discontinuation suggests challenges in synthesis or scalability, whereas analogs like the proline derivative remain accessible for research .

Biological Activity

The compound 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine , identified by CAS number 1006444-98-9, is a member of the pyrazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17F2N5O2

- Molecular Weight : 337.33 g/mol

- IUPAC Name : 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory, antiviral, and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of the pyrazole scaffold exhibit significant anti-inflammatory effects. For instance, compounds related to this structure have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl) | 0.01 | >344 |

| Celecoxib | 0.54 | - |

This data suggests that the compound may have a favorable profile for treating inflammatory conditions with reduced gastrointestinal toxicity compared to traditional NSAIDs .

Antiviral Activity

The compound has also been evaluated for its antiviral properties against HIV. A related study highlighted that certain pyrazole derivatives demonstrated potent inhibitory activity against wild-type HIV strains with low cytotoxicity . The findings suggest potential as a therapeutic agent in HIV treatment.

Anticancer Potential

Recent studies have explored the anticancer activity of compounds containing the pyrazole-pyrimidine framework. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| MCF-7 | 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl) | 57 |

| PC-3 | 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl) | 45 |

These results indicate that the compound could be a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related pyrazole derivatives:

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The most potent compound exhibited an IC50 value significantly lower than traditional anti-inflammatory drugs, suggesting enhanced efficacy .

- Antiviral Efficacy : In vitro studies demonstrated that specific modifications to the pyrazole structure improved antiviral activity against HIV while maintaining low toxicity profiles .

- Anticancer Activity : A recent investigation into the anticancer properties of pyrazole derivatives revealed that these compounds could induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine, and what reaction conditions critically impact yield?

- Methodology : The synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclocondensation of substituted pyrazoles with pyrimidine precursors. Key steps include:

- Nucleophilic substitution : The ethylsulfonyl group can be introduced via sulfonation of a 2-mercaptopyrimidine intermediate using ethyl sulfonyl chloride under basic conditions .

- Cyclization : Refluxing in ethanol with morpholine or formaldehyde (for Mannich reactions) is common for pyrimidine-pyrrole coupling, as seen in analogous compounds .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation or sulfonation steps, while ethanol/water mixtures improve crystallization .

- Critical factors : Reaction time (10–12 hours for reflux), stoichiometric ratios (e.g., 1:1.2 for pyrazole:pyrimidine), and temperature control (60–80°C) are pivotal for avoiding side products like over-sulfonated derivatives .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Techniques :

- NMR spectroscopy :

- ¹H NMR : Signals for pyrimidine protons (δ 8.2–8.8 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and ethylsulfonyl protons (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) .

- ¹⁹F NMR : Distinct split peaks for difluoromethyl (δ -110 to -120 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ with <2 ppm error) to validate molecular formula .

- XRD : For crystalline derivatives, lattice parameters and dihedral angles between pyrimidine and pyrazole rings confirm spatial arrangement .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and ethylsulfonyl groups influence the pyrimidine core’s reactivity in nucleophilic substitution reactions?

- Mechanistic insights :

- Difluoromethyl : The -CF₂H group is electron-withdrawing via inductive effects, polarizing the pyrimidine ring and enhancing electrophilicity at C-2 and C-4 positions. This facilitates nucleophilic attacks (e.g., by amines or thiols) but may reduce solubility in aqueous media .

- Ethylsulfonyl : The -SO₂Et group is a strong electron-withdrawing substituent, further activating the pyrimidine ring for SNAr reactions. Computational studies (DFT) suggest lowered LUMO energy at C-6, making it susceptible to functionalization .

Q. What computational strategies can predict the binding affinity of this compound to kinase targets, and how are these models validated experimentally?

- Approaches :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets of kinases (e.g., TGF-β receptor or CDK inhibitors). Focus on hydrogen bonding with pyrimidine N-1 and hydrophobic interactions with the pyrazole methyl groups .

- MD simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD values (<2 Å for stable complexes) .

- Validation :

- Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or Aurora A) and correlate with docking scores .

- SAR studies : Modify substituents (e.g., replace ethylsulfonyl with methylsulfonyl) to test predicted affinity changes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for pyrimidine derivatives with variable substituents?

- Case example : Conflicting IC₅₀ values for TGF-β inhibition in analogs with 1,3-dimethylpyrazole vs. phenylpyrazole substituents.

- Resolution strategies :

- Control experiments : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .

- Meta-analysis : Compare logP and polar surface area (PSA) values to assess bioavailability differences. For instance, higher logP in ethylsulfonyl derivatives may improve membrane permeability but reduce solubility .

- Crystallography : Resolve binding modes of analogs to identify critical interactions (e.g., π-stacking vs. hydrogen bonding) that explain potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.